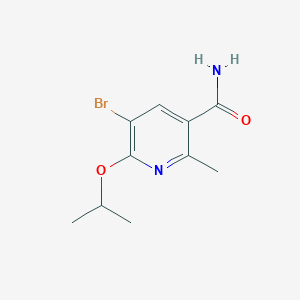
ChlorproethazineHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorproethazine hydrochloride is a compound belonging to the phenothiazine group. It is primarily used as a muscle relaxant or tranquilizer and has been marketed in Europe as a topical cream for the treatment of muscle pain .
Vorbereitungsmethoden
Chlorproethazine hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane, leading to an intermediate. This intermediate undergoes ring closure by nucleophilic aromatic displacement, resulting in the formation of chlorproethazine. The final step uses copper powder in a form of the Ullmann condensation (Goldberg reaction) .
Analyse Chemischer Reaktionen
Chlorproethazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Chlorproethazine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying phenothiazine derivatives and their chemical properties.
Biology: It is utilized in research on muscle relaxants and their effects on biological systems.
Medicine: It has been studied for its potential use in treating muscle pain and related conditions.
Industry: It is used in the formulation of topical creams and other pharmaceutical products.
Wirkmechanismus
Chlorproethazine hydrochloride exerts its effects by acting as an antagonist on various postsynaptic receptors, including dopaminergic and serotonergic receptors. This antagonistic action leads to its muscle relaxant and tranquilizing effects. The molecular targets and pathways involved include the inhibition of dopamine and serotonin receptors, which play a role in muscle relaxation and sedation .
Vergleich Mit ähnlichen Verbindungen
Chlorproethazine hydrochloride is unique among phenothiazine derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic. Chlorproethazine hydrochloride stands out due to its specific use as a muscle relaxant and its unique synthetic route.
Eigenschaften
Molekularformel |
C17H20Cl2N2S |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
1-chloro-N,N-dimethyl-3-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)13(11-18)12-20-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)20;/h3-10,13H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
RUDUUPQAGUFKSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CN1C2=CC=CC=C2SC3=CC=CC=C31)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


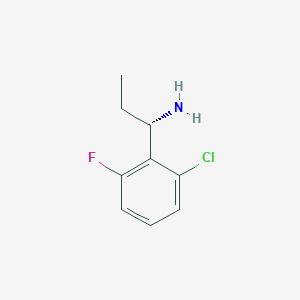
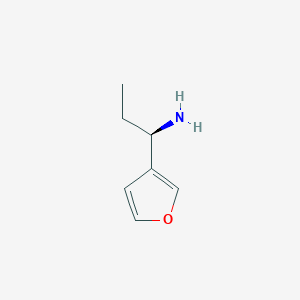
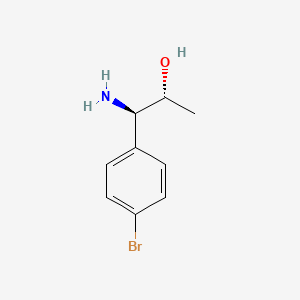
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
![4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13057704.png)
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057718.png)
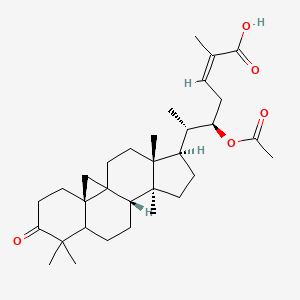
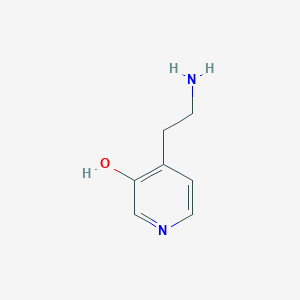
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
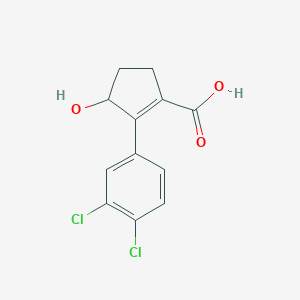
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)

